3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide
Description
3-(4-Oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a heterocyclic compound featuring a quinazolinone core fused with a propanamide linker and a pyridinylmethyl-thiophene substituent. The quinazolinone moiety is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The compound’s structure combines aromatic and heteroaromatic systems (quinazolinone, pyridine, and thiophene), which may enhance π-π stacking interactions and solubility.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(5-7-25-14-24-19-4-2-1-3-18(19)21(25)27)23-11-15-9-17(12-22-10-15)16-6-8-28-13-16/h1-4,6,8-10,12-14H,5,7,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZIPBWAHPGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Thiophene and Pyridine Rings: These can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the quinazolinone core with the thiophene-pyridine moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the quinazolinone core or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or electronic materials, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related propanamide derivatives and heterocyclic systems (Table 1). Key differences lie in the core heterocycle, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Diversity: The target compound’s quinazolinone core distinguishes it from thiazolidinone () or phenyl () cores. Quinazolinones are known for their role in DNA intercalation and kinase inhibition, whereas thiazolidinones are linked to antimicrobial and anti-inflammatory activity . BF96259 () shares the quinazolinone core but incorporates a piperidinylsulfonyl-thiazole substituent, which may enhance solubility compared to the target’s pyridinylmethyl-thiophene group .
Substituent Effects: The pyridinylmethyl-thiophene group in the target compound and ’s analog suggests improved lipophilicity (logP ~3–4 estimated) compared to BF96259’s polar sulfonyl group. This may influence membrane permeability and bioavailability.
Physicochemical Properties: Melting points for analogs like 7c-7f range from 134–178°C (), suggesting moderate thermal stability. The target compound’s melting point is likely similar but unconfirmed. Density predictions for thiazolidinone analogs (e.g., 1.43 g/cm³ in ) indicate compact molecular packing, whereas the target’s extended heteroaromatic system may reduce density .
Biological Activity
The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a synthetic derivative that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Quinazoline moiety : Known for various biological activities.
- Thiophene and pyridine substituents : These heterocycles can enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Activity
-
Antibacterial Properties :
- A study found that related quinazoline derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin and streptomycin by 10–50 times. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .
- Antifungal Activity :
Anticonvulsant Activity
Research into quinazoline derivatives has also highlighted potential anticonvulsant effects. A series of studies indicated that certain structural modifications could enhance anticonvulsant activity, suggesting that the compound may have therapeutic implications in seizure disorders .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, particularly targeting metabolic enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The presence of thiophene and pyridine rings may facilitate interactions with specific receptors or proteins, enhancing the pharmacological profile of the compound.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antibacterial Efficacy : In one case study, a quinazoline derivative was tested against a panel of bacterial strains, showing a significant reduction in bacterial growth compared to control groups .
- Anticonvulsant Screening : Another study evaluated a series of quinazoline derivatives for anticonvulsant properties using animal models, demonstrating promising results that warrant further investigation .
Data Tables
| Biological Activity | MIC (mg/mL) | Most Sensitive Strain |
|---|---|---|
| Antibacterial | 0.004–0.03 | Enterobacter cloacae |
| Antifungal | 0.004–0.06 | Trichoderma viride |
| Anticonvulsant | Varies | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
